N-[2-(difluoromethoxy)phenyl]nicotinamide
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Overview
Description
N-[2-(difluoromethoxy)phenyl]nicotinamide, also known as DFN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of nicotinamide derivatives and is known for its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]nicotinamide involves the modulation of various biological processes such as the regulation of gene expression, inhibition of enzyme activity, and modulation of signaling pathways. N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to modulate the activity of various proteins such as histone deacetylases and sirtuins, which are involved in the regulation of gene expression. N-[2-(difluoromethoxy)phenyl]nicotinamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to have various biochemical and physiological effects such as reducing oxidative stress, modulating gene expression, and inhibiting the production of pro-inflammatory cytokines. N-[2-(difluoromethoxy)phenyl]nicotinamide has also been shown to have neuroprotective effects by reducing neuroinflammation and protecting against oxidative stress.
Advantages and Limitations for Lab Experiments
N-[2-(difluoromethoxy)phenyl]nicotinamide has several advantages for lab experiments, such as its ability to modulate various biological processes, its low toxicity, and its high stability. However, N-[2-(difluoromethoxy)phenyl]nicotinamide also has limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
The potential applications of N-[2-(difluoromethoxy)phenyl]nicotinamide in scientific research are vast, and future directions for research include exploring its potential in other areas such as metabolic disorders, cardiovascular disease, and aging. Additionally, the development of new analogs of N-[2-(difluoromethoxy)phenyl]nicotinamide may lead to compounds with improved efficacy and reduced off-target effects.
Synthesis Methods
The synthesis of N-[2-(difluoromethoxy)phenyl]nicotinamide involves the reaction of 2-(difluoromethoxy)benzaldehyde with nicotinamide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]nicotinamide has been shown to have potential applications in various scientific research areas such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-[2-(difluoromethoxy)phenyl]nicotinamide has been shown to protect against oxidative stress and reduce neuroinflammation. In inflammation, N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-13(15)19-11-6-2-1-5-10(11)17-12(18)9-4-3-7-16-8-9/h1-8,13H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYBZAILFFFUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide |
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